REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([N+:11]([O-:13])=[O:12])[CH:10]=1)[N:5]([CH3:7])[CH3:6].[N:14]1C=CC=C[CH:15]=1.C([Cu])#N.N>O>[CH3:6][N:5]([CH3:7])[C:4]1[CH:3]=[C:2]([CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=1)[C:15]#[N:14]
|
Name
|
3-Bromo-N,N-dimethyl-5-nitroaniline
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Quantity
|
1.73 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(N(C)C)C=C(C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
CuCN
|
Quantity
|
1.26 g
|
Type
|
reactant
|
Smiles
|
C(#N)[Cu]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
220 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 3.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
sealed tube
|
Type
|
TEMPERATURE
|
Details
|
to cool to 100° C.
|
Type
|
ADDITION
|
Details
|
poured into a flask
|
Type
|
ADDITION
|
Details
|
containing
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×100 mL)
|
Type
|
WASH
|
Details
|
The EtOAc solution was washed with diluted ammonia solution (100 mL), water (100 mL) and brine (100 mL) successively
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by MPLC on silica gel using
|
Type
|
ADDITION
|
Details
|
a mixture of EtOAc and hexane as eluent
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C=1C=C(C#N)C=C(C1)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.44 g | |
YIELD: PERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |